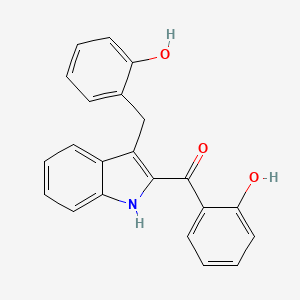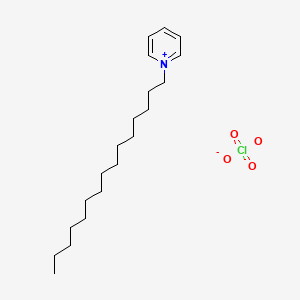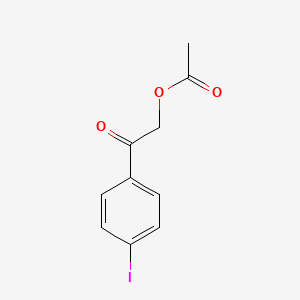![molecular formula C15H12N4 B14348064 N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine CAS No. 91451-36-4](/img/structure/B14348064.png)
N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine is a chemical compound with the molecular formula C21H14N2O4This compound is widely used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine can be synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline. The reaction involves the formation of a bismaleimide structure through a condensation reaction .
Industrial Production Methods
In industrial settings, the compound is produced by reacting maleic anhydride with methylenedianiline under controlled conditions. The reaction is typically carried out in the presence of a solvent and a catalyst to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Wirkmechanismus
The mechanism of action of N1,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine involves its ability to form cross-links between polymer chains. This cross-linking enhances the thermal and mechanical properties of the resulting materials. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable polymer networks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Methylenedi-4,1-phenylene)bis(1,1-diphenylmethanimine): Similar in structure but differs in its applications and properties.
N,N’-(Methylenedi-4,1-phenylene)bis(4-morpholinecarboxamide): Another related compound with distinct chemical properties and uses.
N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Shares structural similarities but has different functional groups and applications.
Uniqueness
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]dimethanediimine is unique due to its high thermal stability and ability to form strong cross-links in polymer matrices. This makes it particularly valuable in the production of high-performance materials .
Eigenschaften
CAS-Nummer |
91451-36-4 |
|---|---|
Molekularformel |
C15H12N4 |
Molekulargewicht |
248.28 g/mol |
InChI |
InChI=1S/C15H12N4/c16-10-18-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)19-11-17/h1-8,16-17H,9H2 |
InChI-Schlüssel |
MILQNPXRHVZGAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=N)N=C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)


![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)



![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
